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molecular formula C14H18ClNO B2469981 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone CAS No. 158890-32-5

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Cat. No. B2469981
M. Wt: 251.75
InChI Key: NESGURPSHDOKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552042B2

Procedure details

A solution of 4-benzylpiperidine (17.5 g, 100 mmol) in THF (250 mL) was treated with K2CO3 (14 g, 101 mmol) and chloroacetylchloride (11.3 g, 100 mmol) at rt for 2 hours. The reaction mixture was filtered. The filtrate was concentrated, and then dissolved in EtOAc and water. The organic layer was washed with brine, dried over MgSO4, and concentrated to give the product (21.6 g, 91.5%). 1H NMR (CDCl3) δ 7.32-7.12 (m, 5H), 4.09 (s, 2H), 3.79-3.76 (m, 2H), 2,56 (d, J=7.0 Hz, 2H), 1.89-1.80 (m, 1H), 1.79-1.71 (m, 4H), 1.28-1.12 (m, 2H).
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Cl:20][CH2:21][C:22](Cl)=[O:23]>C1COCC1>[CH2:1]([CH:8]1[CH2:13][CH2:12][N:11]([C:22]([CH2:21][Cl:20])=[O:23])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
11.3 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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